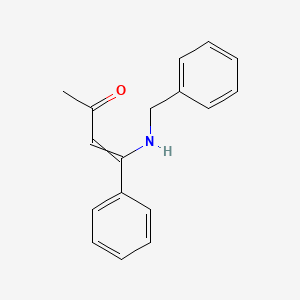
4-(Benzylamino)-4-phenylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzylamino)-4-phenylbut-3-en-2-one is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a benzylamino group attached to a phenylbutenone backbone, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-4-phenylbut-3-en-2-one typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of benzene with an appropriate acyl chloride, followed by the reduction of the resulting ketone to an alcohol. This intermediate is then subjected to a nucleophilic substitution reaction with benzylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial settings to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzylamino)-4-phenylbut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce benzyl alcohols or amines .
Aplicaciones Científicas De Investigación
4-(Benzylamino)-4-phenylbut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-(Benzylamino)-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: Shares the benzylamino group but lacks the phenylbutenone backbone.
Phenylbutanone: Contains the phenylbutenone structure but lacks the benzylamino group.
4-(Benzylamino)butoxy derivatives: Similar in structure but with different functional groups attached.
Uniqueness
4-(Benzylamino)-4-phenylbut-3-en-2-one is unique due to its combination of the benzylamino group and the phenylbutenone backbone, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
20964-98-1 |
|---|---|
Fórmula molecular |
C17H17NO |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
4-(benzylamino)-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C17H17NO/c1-14(19)12-17(16-10-6-3-7-11-16)18-13-15-8-4-2-5-9-15/h2-12,18H,13H2,1H3 |
Clave InChI |
YGTPELPQVFHJHO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=C(C1=CC=CC=C1)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


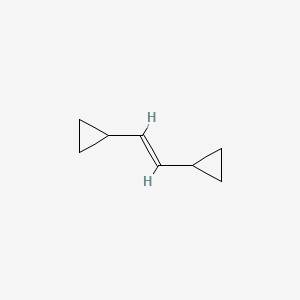
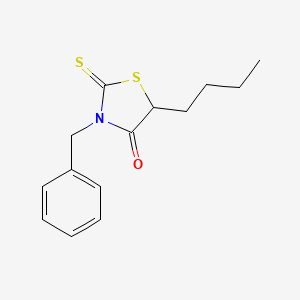
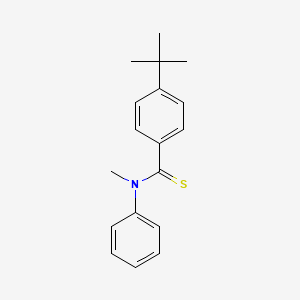
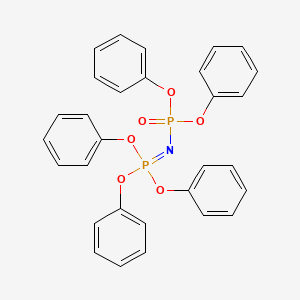
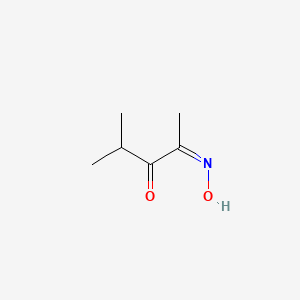
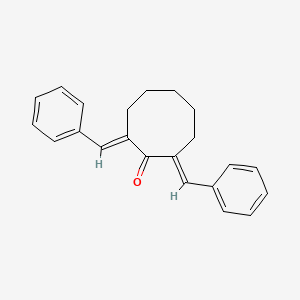
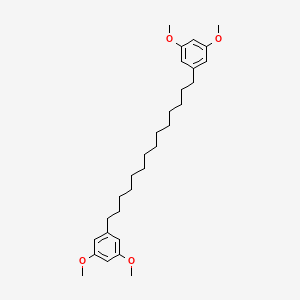

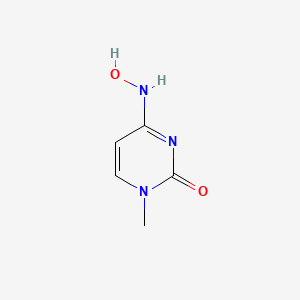
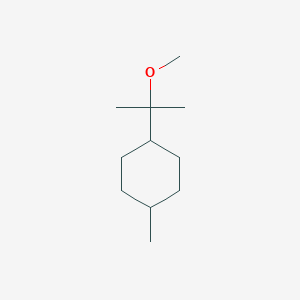
![Ethyl 4-[bis(2-fluoroethyl)amino]benzoate](/img/structure/B14717949.png)
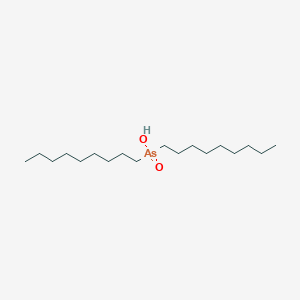
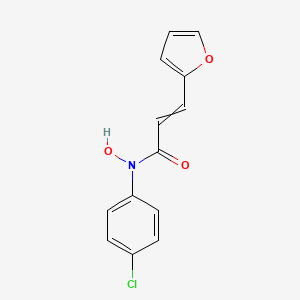
![N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline](/img/structure/B14717990.png)
